molecular formula C8H8BrFO2 B2771369 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene CAS No. 1504591-16-5

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene

Cat. No. B2771369
CAS RN: 1504591-16-5
M. Wt: 235.052
InChI Key: FKGZBHJTLGPNSS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 1504591-16-5 . It has a molecular weight of 235.05 and its IUPAC name is 1-bromo-3-fluoro-5-(methoxymethoxy)benzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene is 1S/C8H8BrFO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.05 . It is a liquid at room temperature .

Scientific Research Applications

Fluorinated Fragrance and Flavor Compounds

Fluorinated compounds often exhibit unique sensory properties. While not extensively studied, 1-bromo-3-fluoro-5-(methoxymethoxy)benzene could serve as a precursor for novel fluorinated fragrance or flavor molecules. Researchers explore its potential in creating distinctive scents or tastes.

For additional information, you can refer to the Sigma-Aldrich product page . If you have any specific questions or need further details, feel free to ask!

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-3-fluoro-5-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZBHJTLGPNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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